molecular formula C24H33N3O3 B2492666 3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide CAS No. 906159-99-7

3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide

Cat. No.: B2492666
CAS No.: 906159-99-7
M. Wt: 411.546
InChI Key: UMPVMIQJQQKEFT-UHFFFAOYSA-N
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Description

The compound 3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide is a synthetic amide derivative featuring dual 4-methoxyphenyl groups and a 4-methylpiperazine moiety.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O3/c1-26-14-16-27(17-15-26)23(20-7-11-22(30-3)12-8-20)18-25-24(28)13-6-19-4-9-21(29-2)10-5-19/h4-5,7-12,23H,6,13-18H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPVMIQJQQKEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)CCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide is a compound that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a piperazine moiety and methoxy-substituted phenyl groups, suggesting possible interactions with various biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing methoxy and piperazine groups have shown promising results in inhibiting cancer cell proliferation.

Case Studies

  • Study on MCF-7 Cells :
    • Objective : To evaluate the cytotoxic effects of similar compounds on breast cancer cells.
    • Findings : Compounds demonstrated IC50 values ranging from 0.11 to 1.47 µM against MCF-7 cells, indicating potent anticancer activity comparable to established drugs like Tamoxifen .
  • Mechanism of Action :
    • Flow cytometry analyses revealed that these compounds can induce apoptosis in cancer cells by increasing caspase-3/7 activity, leading to cell cycle arrest at the G1 phase .

Structure-Activity Relationship (SAR)

The presence of electron-donating groups (EDGs), such as methoxy groups, enhances the biological activity of these compounds. Conversely, electron-withdrawing groups (EWGs) tend to reduce their efficacy. This relationship underscores the importance of molecular modifications in optimizing therapeutic potential .

Inhibition of Kinase Activity

Preliminary studies suggest that the compound may act as an inhibitor of certain kinases involved in cell signaling pathways related to cancer progression. For example, compounds with similar structures have been noted for their ability to inhibit PI3K and mTOR pathways, which are crucial in cancer cell metabolism and survival .

Biological Activity Summary

Compound NameTarget Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.48Induces apoptosis via caspase activation
Compound BHCT-1160.19Cell cycle arrest at G1 phase
Compound CHeLa0.76Inhibition of PI3K pathway

Structural Features and Their Impact on Activity

Structural FeatureEffect on Activity
Methoxy group (–OCH3)Increases potency
Piperazine ringEnhances receptor binding
Aromatic ringsContributes to hydrophobic interactions

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound involves several key steps that typically include:

  • Formation of the Propanamide Backbone : The initial step involves the reaction of 4-methoxyphenyl and 4-methylpiperazine derivatives with appropriate acylating agents to form the propanamide structure.
  • Substitution Reactions : The introduction of the methoxy groups on the phenyl rings is achieved through electrophilic aromatic substitution reactions, which enhance the compound's lipophilicity and biological activity.
  • Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography, followed by characterization using spectroscopic methods like NMR and mass spectrometry.

Example Synthesis Pathway

StepReaction TypeReactantsProducts
1Acylation4-Methoxyphenyl + Acyl ChloridePropanamide Intermediate
2SubstitutionPropanamide Intermediate + 4-MethylpiperazineTarget Compound
3PurificationCrude ProductPure 3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, a study reported that propanamide derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

Case Study: Anticancer Evaluation

  • Study Reference : Aziz-ur-Rehman et al. (2018)
  • Methodology : The MTT assay was employed to evaluate cell viability post-treatment with synthesized propanamide derivatives.
  • Results :
    • Compounds demonstrated IC50 values ranging from 10 µM to 25 µM.
    • Notably, some derivatives showed superior efficacy compared to standard chemotherapeutics like doxorubicin.

Drug Development

The unique structure of This compound positions it as a candidate for further development in targeted cancer therapies. Its ability to modulate specific biological pathways makes it a valuable asset in drug design.

Future Research Directions

  • In Vivo Studies : Further investigation into the pharmacokinetics and toxicity profiles through animal models is essential.
  • Combination Therapies : Exploring synergistic effects with existing chemotherapeutics could enhance therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Piperidine Moieties

N-(4-Methoxyphenyl)-3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanamide (CAS 56767-35-2)
  • Key Features : This compound replaces the 4-methylpiperazine in the target molecule with a 2-methoxyphenyl-substituted piperazine.
  • However, this substitution could also decrease metabolic stability due to increased susceptibility to oxidation .
3-(4-Methoxyphenyl)-N-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2-(Piperidin-1-yl)ethyl]propanamide (RN 922092-10-2)
  • Key Features: Replaces 4-methylpiperazine with piperidine and a tetrahydroquinoline group.
  • Implications: The rigid tetrahydroquinoline system may enhance blood-brain barrier penetration, making this compound more suitable for central nervous system targets. However, the absence of a methyl group on the piperidine ring could reduce selectivity for specific adrenergic receptors .

Analogues with Aromatic and Heterocyclic Modifications

3-(5-(4-Bromophenyl)-2-Furyl)-N-(2-(4-Methoxyphenyl)ethyl)propanamide (CAS 853331-24-5)
  • Key Features : Incorporates a bromophenyl-furyl group instead of the piperazine moiety.
N-(4-Bromophenyl)-3-(2-(4-Methoxyphenyl)-4-Oxo-4H-Chromen-3-yloxy)propanamide (VIj)
  • Key Features : Chromen-4-one core linked to a propanamide chain.
  • Implications: The chromenone system confers fluorescence properties and antioxidant activity.

Functional Analogues with Bioactivity Data

N-(1,3-Dioxoisoindolin-2-yl)-3-((4-Methoxyphenyl)amino)propanamide
  • Key Features : Semicarbazide-linked 4-methoxyphenyl group.
  • Bioactivity: Exhibits 1.4× higher antioxidant activity than ascorbic acid (DPPH assay) and selective cytotoxicity against glioblastoma U-87 cells (MTT assay).
Lyciumide A (3-(4-Methoxyphenyl)-N-[2-(3,4-Dihydroxyphenyl)ethyl]propenamide)
  • Key Features : Natural product with a dihydroxyphenyl-ethyl group instead of methylpiperazine.
  • Bioactivity : Isolated from Lycium barbarum, it demonstrates dopamine-like signaling modulation. The catechol group enhances water solubility but reduces metabolic stability compared to the synthetic target compound .

Data Tables: Structural and Functional Comparison

Table 1. Structural Properties of Selected Analogues

Compound Name Molecular Weight (g/mol) Key Substituents Heterocycle Reference
Target Compound ~445 (estimated) 4-Methoxyphenyl, 4-Methylpiperazine Piperazine -
N-(4-Methoxyphenyl)-3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanamide 383.45 2-Methoxyphenyl Piperazine
3-(5-(4-Bromophenyl)-2-Furyl)-N-(2-(4-Methoxyphenyl)ethyl)propanamide 428.326 Bromophenyl-Furyl Furan
VIj (N-(4-Bromophenyl)-propanamide) 494 Bromophenyl, Chromen-4-one Chromenone

Table 2. Bioactivity Data

Compound Name Bioactivity (IC50 or EC50) Key Finding Reference
N-(1,3-Dioxoisoindolin-2-yl)-3-((4-Methoxyphenyl)amino)propanamide DPPH scavenging: ~1.4× ascorbic acid Antioxidant
(E)-3-(Piperidin-1-yl)-N-(4-(3-(4-Methoxyphenyl)acryloyl)phenyl)propanamide α-Glucosidase inhibition: 8.6 ± 0.22 μM Antidiabetic potential
Lyciumide A Dopaminergic activity (qualitative) Natural product with CNS modulation

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